

Synthesis and characterization of 2,3,5,6-Tetramethylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,5,6-Tetramethylphenylboronic acid

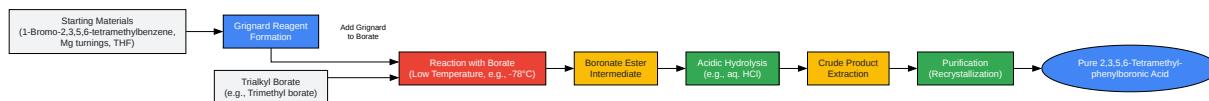
Cat. No.: B174939

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Characterization of **2,3,5,6-Tetramethylphenylboronic Acid**

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2,3,5,6-Tetramethylphenylboronic acid** (Durylboronic acid). Boronic acids are critical reagents in organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. **2,3,5,6-Tetramethylphenylboronic acid**, with its sterically hindered aromatic ring, serves as a valuable building block for constructing complex molecular architectures in drug discovery and materials science. This document details a common synthetic route via the Grignard reaction, outlines purification methods, and describes the analytical techniques used for its structural elucidation and purity assessment. All experimental data is presented in a structured format for clarity and ease of reference by researchers, scientists, and professionals in drug development.


Introduction

2,3,5,6-Tetramethylphenylboronic acid, also known as Durylboronic acid, is an organoboron compound with the chemical formula $C_{10}H_{15}BO_2$.^{[1][2]} Its structure features a boronic acid group ($-B(OH)_2$) attached to a durene (1,2,4,5-tetramethylbenzene) moiety. The presence of four methyl groups on the phenyl ring creates significant steric hindrance, which can influence

its reactivity and selectivity in chemical transformations. This steric bulk makes it a unique reagent for synthesizing biaryl compounds that would be challenging to produce via other methods. Arylboronic acids are widely used in the palladium-catalyzed Suzuki cross-coupling reaction.[3][4] This guide provides detailed experimental protocols for its preparation and comprehensive characterization data.

Synthesis Pathway

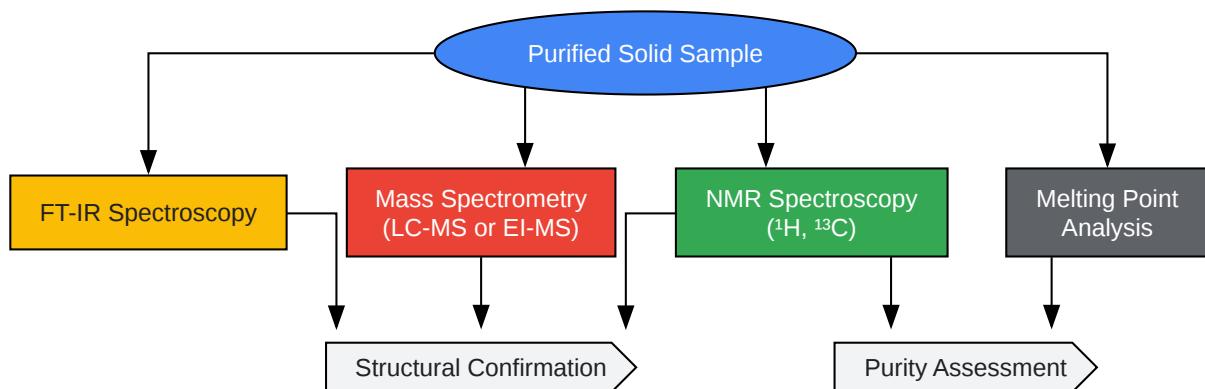
The most common and effective method for synthesizing arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5] The synthesis of **2,3,5,6-Tetramethylphenylboronic acid** begins with the formation of the Grignard reagent from 1-bromo-2,3,5,6-tetramethylbenzene, which is then reacted with trimethyl borate at low temperatures. The resulting boronate ester is subsequently hydrolyzed to yield the final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,3,5,6-Tetramethylphenylboronic acid**.

Experimental Protocols

Synthesis of **2,3,5,6-Tetramethylphenylboronic acid**


This protocol is adapted from general procedures for the synthesis of sterically hindered arylboronic acids.[6]

- Preparation: Add magnesium turnings (1.2 equivalents) to a dry three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and cool to room temperature.

- Grignard Reagent Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Dissolve 1-bromo-2,3,5,6-tetramethylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not initiate, gentle heating or the addition of an iodine crystal may be required. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure complete formation of the Grignard reagent.
- Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve trimethyl borate (1.5 - 2.0 equivalents) in anhydrous THF and cool to -78 °C. Slowly add the Grignard reagent to the trimethyl borate solution via cannula while maintaining the low temperature.
- Work-up and Hydrolysis: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight (approximately 12 hours). Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH 2-3). Stir vigorously for 1-2 hours to complete the hydrolysis.^[6]
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether or ethyl acetate.^[7] Combine the organic layers.
- Purification: Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.^{[6][7]} The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford pure **2,3,5,6-tetramethylphenylboronic acid** as a white solid.^[7]

Characterization Protocols

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical characterization of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS): Analyze the sample using a mass spectrometer, typically with Electrospray Ionization (ESI) or Electron Ionization (EI), to determine the molecular weight. LC-MS can be used to confirm purity.^{[8][9]}
- Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus and compare it to the literature value.

Data and Characterization

The following tables summarize the key physical properties and expected spectroscopic data for **2,3,5,6-Tetramethylphenylboronic acid**.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	197223-36-2	[1] [2]
Molecular Formula	C ₁₀ H ₁₅ BO ₂	[1] [2]
Molecular Weight	178.04 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	145-148 °C	

Spectroscopic Data

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	s	1H	Ar-H
~4.5-5.5	br s	2H	B(OH) ₂
~2.3	s	6H	Ar-CH ₃ (positions 2, 6)
~2.2	s	6H	Ar-CH ₃ (positions 3, 5)

Note: Chemical shifts are predictive and may vary based on solvent and concentration. The B(OH)₂ protons are exchangeable and may not always be observed.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~140-142	Ar-C (quaternary, positions 2, 6)
~138-140	Ar-C (quaternary, positions 3, 5)
~130-132	Ar-C-H (position 4)
~130	Ar-C-B (quaternary, position 1, often broad or unobserved)
~21-23	Ar-CH ₃ (positions 2, 6)
~19-21	Ar-CH ₃ (positions 3, 5)

Note: The carbon attached to boron can exhibit significant broadening due to quadrupolar relaxation.

Table 3: Expected FT-IR Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3200-3600 (broad)	O-H stretch	B(O-H) ₂
~2900-3000	C-H stretch (sp ³)	Ar-C-H ₃
~3000-3100	C-H stretch (sp ²)	Ar-C-H
~1600, ~1450	C=C stretch	Aromatic Ring
~1310-1350	B-O stretch	B-O
~1000-1100	C-B stretch	Ar-B

Note: IR absorption bands are characteristic of specific functional groups and bonds within the molecule.[10][11][12]

Table 4: Expected Mass Spectrometry Data

m/z Value	Ion	Method
178.12	[M] ⁺	EI
177.11	[M-H] ⁻	ESI (-)
160.11	[M-H ₂ O] ⁺	EI

Note: The exact mass is 178.1165. Observed m/z values will depend on the ionization technique and instrument resolution.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scirp.org [scirp.org]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Synthesis and characterization of 2,3,5,6-Tetramethylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174939#synthesis-and-characterization-of-2-3-5-6-tetramethylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com